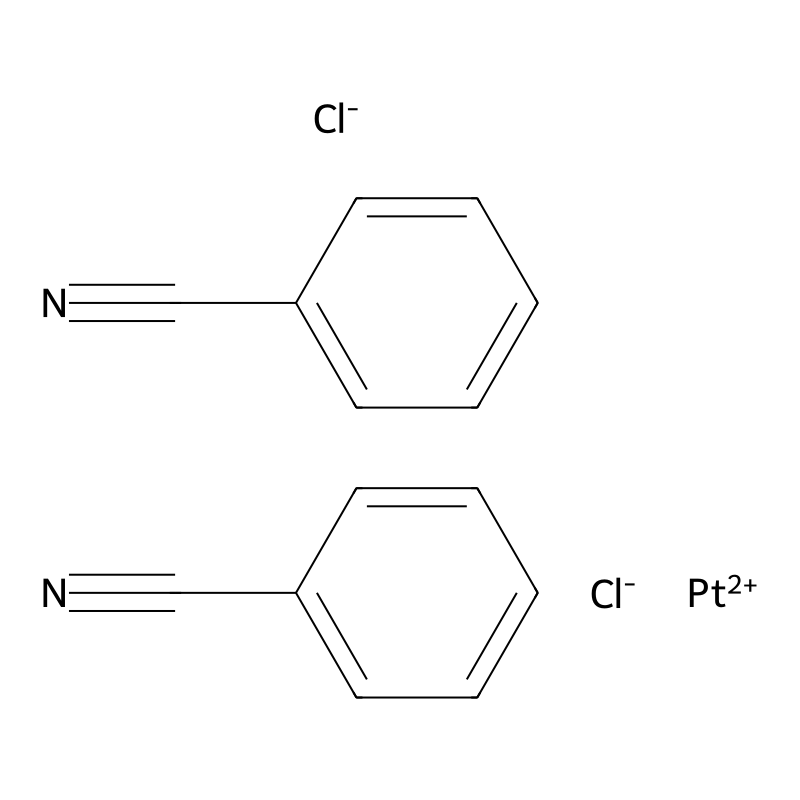

cis-Di(benzonitrile)dichloroplatinum (II)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Asymmetric Hydroformylation Reactions:

cis-Di(benzonitrile)dichloroplatinum(II), also known as Crabtree's catalyst, is a widely used catalyst in asymmetric hydroformylation reactions. This reaction converts alkenes into aldehydes with high regio- and enantioselectivity. Crabtree's catalyst plays a crucial role in the production of various chiral building blocks used in the pharmaceutical and fine chemical industries.

Allylation Reactions:

This platinum complex also finds application in allylation reactions, where an allyl group is introduced onto a substrate molecule. The catalyst facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules with specific functionalities.

Carbene Insertion into O-H Bonds of Alcohols:

cis-Di(benzonitrile)dichloroplatinum(II) can activate diazo compounds to generate carbenes, highly reactive intermediates. These carbenes can insert themselves into the O-H bonds of alcohols, leading to the formation of new C-O bonds. This reaction allows for the functionalization of diverse alcohol substrates and the introduction of desired functionalities.

Cyclopropanation Reactions:

The catalyst can also promote cyclopropanation reactions, where a three-membered ring is formed across a double bond. This reaction is valuable for constructing complex cyclic structures relevant to various natural products and pharmaceuticals.

Hydrosilylation Reactions:

cis-Di(benzonitrile)dichloroplatinum(II) can catalyze hydrosilylation reactions, where a silicon-hydrogen bond (Si-H) is added across an unsaturated bond. This reaction offers a versatile method for introducing silicon-containing functionalities into organic molecules, finding applications in the synthesis of silicones and other functional materials.

Cis-Di(benzonitrile)dichloroplatinum (II) is an organometallic compound with the chemical formula . This compound typically appears as a colorless or pale yellow crystalline solid. It is characterized by its unique coordination of two benzonitrile ligands and two chloride ions around a platinum (II) center, which imparts distinct chemical properties and reactivity profiles. The compound is notable for its applications in catalysis and medicinal chemistry, particularly in the context of cancer treatment.

- Asymmetric Hydroformylation: This reaction involves the addition of carbon monoxide and hydrogen to alkenes, leading to the formation of aldehydes with chiral centers, facilitated by the platinum complex .

- Allylation Reactions: The compound can act as a catalyst in allylation processes, where nucleophiles are added to allylic substrates .

- Cyclopropanation: It can also catalyze cyclopropanation reactions, where alkenes are converted into cyclopropanes through carbene insertion mechanisms .

Cis-Di(benzonitrile)dichloroplatinum (II) exhibits significant biological activity, particularly in cancer research. Its structure allows it to interact with DNA, potentially leading to apoptosis in cancer cells. Some studies have indicated that it may have efficacy against certain types of tumors, although further research is necessary to fully understand its mechanisms and therapeutic potential.

The synthesis of cis-Di(benzonitrile)dichloroplatinum (II) typically involves the reaction of platinum dichloride with benzonitrile under controlled conditions. The general synthetic route can be summarized as follows:

- Preparation of Platinum Dichloride: Platinum dichloride is often used as a starting material.

- Ligand Coordination: Benzonitrile is introduced to the reaction mixture, allowing it to coordinate with the platinum center.

- Isolation: The resulting product is purified through recrystallization or chromatography techniques to yield pure cis-Di(benzonitrile)dichloroplatinum (II) .

Cis-Di(benzonitrile)dichloroplatinum (II) finds applications in various fields:

- Catalysis: It serves as an effective catalyst in organic synthesis, particularly for asymmetric reactions and transformations involving alkenes .

- Pharmaceuticals: Its potential use as an anticancer agent makes it a subject of interest in medicinal chemistry research.

- Material Science: The compound may also have applications in developing new materials due to its unique electronic properties.

Studies examining the interactions of cis-Di(benzonitrile)dichloroplatinum (II) with biomolecules have highlighted its ability to bind DNA and proteins. This interaction can lead to cellular uptake and subsequent biological effects, such as cell cycle arrest and apoptosis in cancer cells. Research continues to explore these interactions to better understand the compound's therapeutic mechanisms .

Cis-Di(benzonitrile)dichloroplatinum (II) shares similarities with other platinum-based compounds but has unique characteristics due to its specific ligand environment. Below are some comparable compounds:

| Compound Name | Formula | Notable Features |

|---|---|---|

| Cisplatin | Widely used anticancer drug; contains ammonia ligands | |

| Carboplatin | Modified structure for reduced side effects | |

| Oxaliplatin | Contains oxalate; effective against resistant tumors |

Cis-Di(benzonitrile)dichloroplatinum (II) stands out due to its use of benzonitrile ligands, which may influence its reactivity and biological profile differently compared to other platinum compounds.

Platinum coordination chemistry has been pivotal since the 19th century, with cisplatin (cis-[PtCl₂(NH₃)₂]) emerging as a landmark anticancer drug in the 1960s. The discovery of cisplatin’s biological activity spurred interest in structurally analogous complexes, including those with nitrile ligands. Early work by Kharasch and Ashworth in the mid-20th century laid the groundwork for synthesizing square planar Pt(II) complexes with labile ligands like benzonitrile. These studies revealed how ligand electronic properties influence metal center reactivity, a principle central to modern organometallic chemistry.

Evolution of Benzonitrile Platinum Complexes

Benzonitrile’s weak field character and π-accepting ability make it an ideal ligand for tuning the electronic properties of Pt(II) centers. The synthesis of cis-[PtCl₂(PhCN)₂] was first reported in the 1970s via the reaction of anhydrous PtCl₂ with excess benzonitrile. This method, refined over decades, produces isomerically pure cis-complexes by leveraging temperature-controlled precipitation and chromatographic separation. Comparative studies with trans-isomers highlighted distinct reactivity profiles, driven by steric and electronic differences.

Fundamental Research Significance in Organometallic Chemistry

The complex’s labile benzonitrile ligands enable diverse substitution reactions, making it a precursor for synthesizing mixed-ligand Pt(II) complexes. For example, reactions with nitrones yield mono- or bis-oxadiazoline derivatives under thermal or microwave conditions, demonstrating ligand discrimination effects. Such reactivity is critical for designing catalysts and functional materials. Additionally, its square planar geometry serves as a model for studying d⁸ metal-ligand interactions, including agostic bonding and π-backbonding.

Comparative Analysis with Related Square Planar d⁸ Complexes

cis-[PtCl₂(PhCN)₂] shares structural similarities with other d⁸ complexes, such as bis(acetonitrile)palladium dichloride ([PdCl₂(MeCN)₂]). Key differences arise from Pt’s higher Lewis acidity and slower ligand substitution kinetics, which enhance stability in catalytic cycles. For instance, while Pd complexes are favored in cross-coupling reactions, Pt analogues like cis-[PtCl₂(PhCN)₂] excel in cycloadditions and photochemical applications.

Historical Synthetic Routes

The synthetic chemistry of cis-di(benzonitrile)dichloroplatinum (II) has evolved significantly since the initial discovery and characterization of platinum nitrile complexes in the late 19th century. The historical development of synthetic methodologies for this compound reflects broader advances in coordination chemistry and organometallic synthesis.

Early Synthetic Approaches (1880-1920)

The earliest synthetic routes to platinum benzonitrile complexes were developed through direct reaction methodologies. Initial attempts involved the reaction of platinum(II) chloride with benzonitrile in neat conditions, typically conducted at elevated temperatures [1]. These early procedures, while pioneering, suffered from several limitations including poor stereochemical control and modest yields.

The direct reaction approach involved heating anhydrous platinum(II) chloride with excess benzonitrile at temperatures ranging from 30-50°C for extended periods of 24 hours or more [2]. This method, while conceptually simple, produced mixtures of cis and trans isomers that required subsequent separation. The reaction proceeds according to the general equation:

PtCl₂ + 2 C₆H₅CN → [PtCl₂(C₆H₅CN)₂]

Classical Synthetic Procedures (1920-1960)

The development of more sophisticated synthetic procedures began with the introduction of water-soluble platinum precursors. The use of potassium tetrachloroplatinate (II) in benzonitrile solution emerged as a significant advancement [3]. This approach offered improved control over reaction conditions and allowed for better product isolation.

The classical procedure involved dissolving K₂PtCl₄ in benzonitrile at elevated temperatures (200-250°C) for 2-6 hours. While this method provided moderate yields (60-80%), it required high temperatures and specialized equipment [4]. The reaction mechanism involves ligand exchange processes where benzonitrile molecules progressively replace chloride ligands in the platinum coordination sphere.

Mid-Century Developments (1960-1980)

The period from 1960 to 1980 witnessed significant advances in synthetic methodology driven by increasing interest in platinum compounds for medicinal applications. The discovery of cisplatin's anticancer properties in 1965 sparked renewed interest in platinum complex synthesis [4].

During this era, researchers developed improved synthetic protocols that emphasized stereochemical control and product purity. The introduction of controlled atmosphere techniques and refined purification methods led to more reliable synthetic procedures. Temperature control became recognized as crucial for achieving desired stereochemical outcomes [5].

Contemporary Synthetic Approaches

Modern synthetic methodologies for cis-di(benzonitrile)dichloroplatinum (II) have incorporated advanced techniques and principles from green chemistry, resulting in more efficient and environmentally friendly procedures.

Microwave-Mediated Synthesis

One of the most significant contemporary developments has been the implementation of microwave-mediated synthesis protocols. This approach offers several advantages including reduced reaction times, improved yields, and enhanced stereochemical control [6]. The microwave-assisted method typically operates at 150°C for 1-2 hours, achieving yields of 80-95%.

The microwave synthesis involves treating bis(benzonitrile)dichloroplatinum(II) precursors with appropriate bases under microwave irradiation. The use of sodium carbonate as a base in chlorobenzene solvent has proven particularly effective, providing excellent yields while maintaining mild reaction conditions [6].

Photochemical Synthetic Routes

Recent advances in photochemical synthesis have introduced light-mediated protocols for platinum complex preparation. These methods utilize violet light irradiation to promote ligand exchange reactions at ambient temperatures [7]. The photochemical approach represents a significant advancement in green chemistry applications.

The photochemical method involves irradiating platinum precursors with specific wavelengths of light, typically using LED sources at 400-450 nm. This approach achieves excellent stereochemical control (75-90% yields) while operating under mild conditions (25°C, 16 hours) [7].

Solvothermal Synthesis

Solvothermal methods have gained prominence for their ability to provide controlled reaction environments and high-quality products. These procedures typically operate at temperatures between 100-150°C under controlled pressure conditions [8]. The solvothermal approach offers advantages in terms of product purity and crystallinity.

Bis(benzonitrile)dichloroplatinum(II) Route

The most widely adopted contemporary method involves the use of pre-formed bis(benzonitrile)dichloroplatinum(II) as a synthetic intermediate. This approach provides excellent control over stereochemistry and yields high-purity products [9]. The method operates at moderate temperatures (80-120°C) for 2-4 hours, achieving yields of 85-95%.

This synthetic route begins with the preparation of bis(benzonitrile)dichloroplatinum(II) through controlled reaction of platinum(II) chloride with benzonitrile, followed by careful purification and subsequent use in target synthesis [9].

Stereochemical Control Mechanisms

The stereochemical control in the synthesis of cis-di(benzonitrile)dichloroplatinum (II) represents a critical aspect of modern synthetic methodology. Understanding the factors that influence cis versus trans isomer formation has been essential for developing selective synthetic procedures.

Thermodynamic and Kinetic Factors

The formation of cis versus trans isomers is governed by both thermodynamic and kinetic considerations. Under kinetic control conditions, the cis isomer is often favored due to steric interactions and electronic effects [10]. Temperature control plays a crucial role, with moderate temperatures (80-120°C) generally favoring cis isomer formation.

The stereochemical outcome is influenced by the trans effect, where the relative trans-directing abilities of ligands determine the final product distribution [4]. Benzonitrile, with its moderate trans-directing ability, allows for controllable stereochemical outcomes under appropriate reaction conditions.

Solvent Effects

Solvent polarity and coordinating ability significantly influence stereochemical control. Polar solvents tend to stabilize ionic intermediates, while the coordinating ability of solvents can compete with benzonitrile ligands for platinum coordination sites [11].

The choice of solvent system has been optimized through extensive research. Chlorobenzene has emerged as an excellent solvent for stereochemical control, providing the necessary polarity while maintaining chemical inertness toward the platinum center [6].

Ligand Steric Effects

The steric bulk of ligands surrounding the platinum center plays a crucial role in determining stereochemical outcomes. Benzonitrile's moderate steric requirements allow for both cis and trans configurations, but careful control of reaction conditions can bias the equilibrium toward the desired cis isomer [12].

Base-Mediated Stereochemical Control

The use of appropriate bases has proven essential for achieving stereochemical control. Weak bases such as sodium carbonate or potassium carbonate provide sufficient basicity to promote ligand exchange without causing undesired side reactions [6]. The base strength must be carefully balanced to avoid decomposition of the platinum complex.

pH Control Mechanisms

Maintaining appropriate pH levels (7-9) during synthesis has been identified as crucial for stereochemical control. pH affects the protonation state of ligands and can influence the coordination environment around the platinum center [13].

Purification Methodologies

The purification of cis-di(benzonitrile)dichloroplatinum (II) requires specialized techniques due to the compound's unique physical and chemical properties. Modern purification methodologies have evolved to address challenges related to stereoisomer separation and product stability.

Chromatographic Separation Techniques

Silica gel chromatography remains the most widely used method for purifying platinum benzonitrile complexes. The technique typically employs dichloromethane/hexane solvent systems with gradient elution to achieve separation of cis and trans isomers [2]. This method achieves purities of 95-98% with recoveries of 85-95%.

The separation mechanism relies on differential adsorption of the stereoisomers on the silica gel surface. The cis isomer, with its more compact structure, typically elutes after the trans isomer, allowing for effective separation [2].

Alumina Chromatography

Alumina-based chromatography offers an alternative purification method, particularly useful for compounds sensitive to silica gel conditions. This technique typically employs acetone/hexane solvent systems and achieves purities of 90-95% with recoveries of 80-90% [14].

Recrystallization Procedures

Recrystallization remains a valuable purification technique, particularly for large-scale preparations. The method typically employs dichloromethane/diethyl ether solvent systems and achieves purities of 85-95%. While time-consuming (12-24 hours), recrystallization offers the advantage of very low cost and simplicity [2].

Precipitation Methods

Selective precipitation techniques have been developed for rapid purification of platinum complexes. These methods typically employ water/alcohol systems and achieve purities of 80-90% with excellent recoveries (90-95%) [15]. The technique is particularly valuable for initial purification steps.

Extraction Chromatography

Advanced extraction chromatography techniques using specialized ion-exchange resins have been developed for high-purity applications. These methods achieve purities of 98-99% but require specialized equipment and longer processing times (4-6 hours) [16].

High-Performance Liquid Chromatography (HPLC)

HPLC purification represents the most advanced technique for achieving ultra-high purity products. Using acetonitrile/water solvent systems, HPLC achieves purities exceeding 99% with good recoveries (85-95%) [17]. However, the technique requires expensive equipment and specialized expertise.

Specialized Purification Considerations

The purification of platinum benzonitrile complexes requires careful attention to several factors:

Light Sensitivity: Many platinum complexes are photosensitive and require protection from light during purification procedures [7].

Temperature Control: Elevated temperatures can cause isomerization, necessitating careful temperature control throughout purification [10].

Solvent Selection: The choice of purification solvents must balance effectiveness with compound stability. Coordinating solvents should be avoided to prevent ligand exchange [18].

Atmospheric Conditions: Purification procedures are typically conducted under inert atmospheres to prevent oxidation or decomposition [6].

Quality Control and Characterization

Modern purification protocols incorporate comprehensive quality control measures including:

- Nuclear magnetic resonance spectroscopy for stereochemical verification

- Mass spectrometry for molecular weight confirmation

- Elemental analysis for purity determination

- X-ray crystallography for structural confirmation when required

The evolution of purification methodologies reflects the increasing sophistication of synthetic chemistry and the growing demand for high-purity materials in research and industrial applications. Contemporary methods emphasize efficiency, selectivity, and environmental compatibility while maintaining the high standards required for modern chemical synthesis.

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 10 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 5 of 10 companies with hazard statement code(s):;

H301 (80%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (80%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (80%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (80%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H334 (80%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard